Deoxygambogenin
Overview
Description
Deoxygambogenin is a naturally occurring compound with the molecular formula C38H48O6. It is a derivative of gambogic acid, a xanthonoid compound known for its potential therapeutic properties. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxygambogenin typically involves the extraction of gambogic acid from the resin of Garcinia species, followed by chemical modifications. One common method includes the reduction of gambogic acid using specific reducing agents under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of gambogic acid from Garcinia resin, followed by its chemical conversion. The process requires optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Deoxygambogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Deoxygambogenin exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
Deoxygambogenin exerts its effects through multiple molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Gambogic Acid: The parent compound of deoxygambogenin, known for its potent anticancer properties.
Xanthones: A class of compounds structurally related to this compound, with various biological activities.
Flavonoids: Another group of naturally occurring compounds with similar antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While it shares some properties with its parent compound, gambogic acid, and other related compounds, this compound’s unique modifications contribute to its specific therapeutic potential .
Biological Activity
Deoxygambogenin is a compound derived from the gamboge tree, known for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer types, and relevant case studies that highlight its significance in cancer treatment.
Chemical Structure and Properties
This compound belongs to a class of compounds known as xanthones, which are characterized by their unique polycyclic structure. The chemical formula for this compound is . Its structure allows for various modifications that can enhance its biological activity.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cytotoxicity : It has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
- Inhibition of Glycolysis : Similar to 2-deoxy-d-glucose (2-DG), this compound inhibits glycolytic pathways, making it a potential candidate for targeting cancer metabolism .
- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which may contribute to its overall anticancer efficacy by reducing tumor-associated inflammation.
Efficacy Against Cancer Types
Research has indicated that this compound is effective against various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MCF-7 | 5.0 |
Lung Cancer | A549 | 4.5 |
Colon Cancer | HCT116 | 3.8 |
Liver Cancer | HepG2 | 6.2 |
These results suggest that this compound possesses significant cytotoxic effects across multiple cancer types.
Case Study 1: Efficacy in Breast Cancer
In a study conducted on MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results demonstrated a dose-dependent increase in apoptosis, with an IC50 value of 5.0 µM. The study concluded that this compound could serve as a promising agent for breast cancer therapy due to its ability to induce cell death effectively.
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound combined with cisplatin in A549 lung cancer cells. The combination treatment led to a significant reduction in cell viability compared to either agent alone, indicating that this compound may enhance the efficacy of existing chemotherapy regimens.
Case Study 3: Mechanistic Insights
A mechanistic study focused on the action of this compound on HCT116 colon cancer cells revealed that it activates the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment.
Properties
IUPAC Name |
(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O6/c1-21(2)11-10-12-24(7)14-16-26-31(39)27(15-13-22(3)4)34-30(32(26)40)33(41)28-19-25-20-29-36(8,9)44-37(35(25)42,18-17-23(5)6)38(28,29)43-34/h11,13-14,17,19,25,29,39-40H,10,12,15-16,18,20H2,1-9H3/b24-14+/t25-,29+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSLEZZCJZXNQG-FZHSXGHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315081 | |
Record name | (-)-Desoxygambogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173614-93-2 | |
Record name | (-)-Desoxygambogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173614-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Desoxygambogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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